1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone
Description
1-(4-Fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a pyridine ring. Key structural attributes include:
- Substituents: A 4-hydroxy group and 5,7-dimethyl groups on the pyrido-pyrimidine moiety.
- Thioether linkage: Connects the pyrido-pyrimidine system to a 4-fluoro-3-methylphenyl-substituted ethanone. However, specific data on its synthesis, physical properties, or bioactivity remain unreported in the provided evidence.
Properties
IUPAC Name |
2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-9-7-12(4-5-13(9)19)14(23)8-25-18-21-16-15(17(24)22-18)10(2)6-11(3)20-16/h4-7H,8H2,1-3H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWREFNWGAILDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . It features a fluorinated phenyl group , a thioether linkage , and a hydroxypyrimidine moiety , which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens. For instance, it showed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro assays revealed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent anticancer potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The pyrimidine component may interfere with nucleotide synthesis pathways, which are crucial for DNA replication in rapidly dividing cells, such as cancer cells.
- Modulation of Cell Signaling : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Studies have indicated that it can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Discussion
The promising biological activities of this compound indicate its potential as a lead compound for drug development. Its ability to inhibit microbial growth and induce apoptosis in cancer cells highlights its versatility as both an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Structural Analogues
Pyrimidine Derivatives
- Pyrazolo[3,4-d]pyrimidines (Example 62, ): Substituents: Fluorophenyl groups and a pyrazolo-pyrimidine core. Physical Data: Melting point 227–230°C; molecular mass 560.2 (M+1).
- Thieno[2,3-d]pyrimidinyl Derivatives (): Substituents: Varied aryl groups (4-chloro, 4-fluoro, 4-methoxyphenyl). Relevance: Demonstrates how electron-withdrawing (fluoro) or donating (methoxy) groups modulate solubility or binding interactions .
Thioether-Containing Compounds
- Compound 14b (): Structure: Thiophene-linked oxathiolan ring. Analytical Data: Elemental analysis (C: 62.12%, H: 4.91%, N: 15.29%) provides a benchmark for purity comparisons.
Substituent Effects
- Fluorophenyl vs. Other Aryl Groups: Fluorine’s electronegativity enhances metabolic stability and membrane permeability, as seen in Example 62 () and thieno-pyrimidine derivatives (). Methoxy or chloro groups may alter hydrophobicity or steric effects .
- Methyl and Hydroxy Groups on Pyrido-Pyrimidine: Methyl groups (5,7-positions) likely increase lipophilicity, while the 4-hydroxy group could facilitate hydrogen bonding, a feature shared with dihydropyrimidinones () .
Physical and Analytical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
